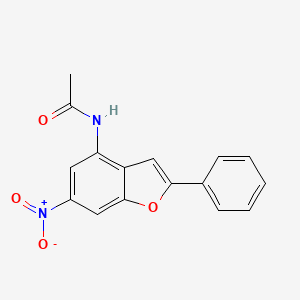![molecular formula C15H18FN3O B5329674 2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,3,4-oxadiazole](/img/structure/B5329674.png)
2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,3,4-oxadiazole, commonly known as EF-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. EF-1 belongs to the class of oxadiazole derivatives, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of EF-1 is not well understood. However, it has been suggested that EF-1 may exert its biological effects by modulating the activity of various enzymes and receptors, including the cholinesterase enzyme, the acetylcholine receptor, and the dopamine receptor.
Biochemical and Physiological Effects:
EF-1 has been shown to exhibit a wide range of biochemical and physiological effects. EF-1 has been found to be a potent inhibitor of the cholinesterase enzyme, which is involved in the breakdown of acetylcholine in the brain. This inhibition results in an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function in animal models. EF-1 has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EF-1 has several advantages for use in lab experiments. EF-1 is a relatively small molecule, which makes it easy to synthesize and modify. EF-1 has also been shown to exhibit potent biological activity, which makes it a useful tool for studying various biological processes. However, EF-1 also has some limitations. EF-1 has been found to be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of EF-1 is not well understood, which may make it difficult to interpret the results of experiments involving EF-1.
Direcciones Futuras
There are several future directions for research on EF-1. One area of research could focus on the development of more potent and selective inhibitors of the cholinesterase enzyme. Another area of research could focus on the identification of the molecular targets of EF-1 and the elucidation of its mechanism of action. Additionally, future research could focus on the development of EF-1 derivatives with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity.
Métodos De Síntesis
EF-1 can be synthesized using a variety of methods, including the reaction of 4-fluorobenzaldehyde with ethyl 2-aminoacetate to form 2-(4-fluorophenyl)glycine ethyl ester. This intermediate can then be reacted with pyrrolidine and triethylamine to form the corresponding pyrrolidinylmethyl derivative. Finally, the reaction of this intermediate with cyanogen bromide and sodium azide results in the formation of EF-1.
Aplicaciones Científicas De Investigación
EF-1 has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. EF-1 has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. EF-1 has also been shown to have potential applications in the field of drug discovery, as it has been found to be a potent inhibitor of various enzymes and receptors.
Propiedades
IUPAC Name |
2-ethyl-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-2-14-17-18-15(20-14)10-19-9-3-4-13(19)11-5-7-12(16)8-6-11/h5-8,13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPLMUCWJYAAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN2CCCC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-methylbenzenesulfonamide](/img/structure/B5329591.png)
![methyl {[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5329595.png)
![[4-(3-fluorobenzyl)-1-pyrazin-2-ylpiperidin-4-yl]methanol](/img/structure/B5329601.png)
![(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B5329625.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide](/img/structure/B5329637.png)
![methyl {[4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5329640.png)
![4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5329643.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoacetamide](/img/structure/B5329646.png)

![1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide](/img/structure/B5329662.png)
![6-(4-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5329682.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329700.png)
